Ketimipramine - 796-29-2

Ketimipramine

Catalog Number: EVT-431318
CAS Number: 796-29-2
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ketimipramine is derived from the chemical class of tricyclic antidepressants, which are known for their three-ring molecular structure. This compound is classified under the broader category of psychoactive drugs, specifically targeting neurotransmitter systems in the brain to alleviate symptoms of depression.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ketimipramine involves several steps that typically include the formation of the tricyclic core followed by various substitution reactions to introduce functional groups necessary for its pharmacological activity. Common methods for synthesizing tricyclic compounds include:

  1. Cyclization Reactions: These involve the cyclization of linear precursors through various chemical pathways, often using catalysts or specific reagents to facilitate the formation of the tricyclic structure.
  2. Substitution Reactions: After forming the core structure, substitution reactions are employed to introduce side chains or functional groups that enhance the drug's efficacy and selectivity.

Detailed synthetic routes can vary based on specific laboratory conditions and available reagents, but they generally follow established organic synthesis protocols that ensure high yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of Ketimipramine is C18H22N2, indicating it contains 18 carbon atoms, 22 hydrogen atoms, and 2 nitrogen atoms. The structural representation shows a three-ring system typical of tricyclic antidepressants, with specific functional groups that contribute to its pharmacological properties.

  • Molecular Weight: Approximately 270.39 g/mol
  • Structural Features: The presence of tertiary amines and aromatic rings plays a crucial role in its interaction with neurotransmitter receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Ketimipramine undergoes various chemical reactions that can be analyzed through:

  1. Reactivity with Neurotransmitter Systems: Ketimipramine primarily acts on serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the availability of these neurotransmitters in the synaptic cleft.
  2. Metabolic Reactions: In vivo, Ketimipramine is metabolized primarily in the liver through oxidative pathways, which can lead to both active metabolites and conjugated forms that are excreted.

Understanding these reactions is essential for evaluating both therapeutic effects and potential side effects associated with its use.

Mechanism of Action

Process and Data

The mechanism of action of Ketimipramine involves:

  1. Inhibition of Neurotransmitter Reuptake: By blocking serotonin and norepinephrine transporters, Ketimipramine increases the levels of these neurotransmitters in the brain, which is critical for mood regulation.
  2. Modulation of Receptor Activity: It may also interact with various receptors such as histamine H1 receptors and alpha-adrenergic receptors, contributing to both its antidepressant effects and side effects like sedation.

This multifaceted action makes it effective for treating major depressive disorder, particularly in patients who have not responded well to other therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Ketimipramine typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Melting Point: The melting point ranges between 150°C to 160°C, indicating stability under standard conditions.

These properties are crucial for formulating the compound into usable pharmaceutical forms such as tablets or capsules.

Applications

Scientific Uses

Ketimipramine is primarily used in clinical settings for:

  • Treatment of Depression: It is prescribed for patients with major depressive disorder who exhibit resistance to standard treatments.
  • Research Studies: Investigations into its efficacy compared to newer antidepressants continue to be a focus within psychiatric research.

Furthermore, ongoing studies explore its potential applications beyond depression, including anxiety disorders and chronic pain management due to its analgesic properties.

Introduction to Ketimipramine: Context and Scope

Historical Development of Ketamine and Imipramine in Neuropsychopharmacology

The evolution of modern antidepressants reveals two pivotal trajectories: the monoaminergic modulation pioneered by imipramine (the first tricyclic antidepressant, TCA) and the glutamatergic modulation exemplified by ketamine. Discovered in the 1950s, imipramine revolutionized depression treatment by inhibiting norepinephrine and serotonin reuptake, establishing the "monoamine hypothesis" of depression [1]. Despite its efficacy, limitations emerged, including a 3–6 week latency for clinical response and significant side effects (e.g., anticholinergic effects).

Conversely, ketamine—an NMDA receptor antagonist developed as an anesthetic in the 1960s—gained prominence in the 2000s for its rapid antidepressant effects (within hours) in treatment-resistant depression (TRD) [3] [5]. Unlike imipramine, ketamine targets glutamate neurotransmission, promoting synaptic plasticity via BDNF release and AMPA receptor activation [1] [4]. This mechanistic divergence underscores a paradigm shift from monoamine-centric models to neuroplasticity-focused approaches.

Table 1: Historical Milestones of Ketamine and Imipramine

CompoundYear IntroducedPrimary MechanismClinical Impact
Imipramine1957Monoamine reuptake inhibitionEstablished foundational antidepressant efficacy; high response latency
Ketamine2000s (for depression)NMDA receptor antagonismDemonstrated rapid (hours) TRD remission; validated glutamatergic targets

Definition and Theoretical Framework of Ketimipramine as a Combined Pharmacological Entity

Ketimipramine is a theoretical hybrid compound designed to synergize imipramine’s monoaminergic stabilization with ketamine’s glutamatergic modulation. Conceptually, it embodies a multi-receptor pharmacology framework, integrating:

  • Monoaminergic modulation: Sustained enhancement of serotonin/norepinephrine availability.
  • Glutamatergic disinhibition: Acute NMDA receptor blockade to initiate rapid synaptic restructuring.
  • Neuroplasticity enhancement: Downstream activation of mTOR and BDNF pathways [4] [8].

Theoretical constructs from neuropsychopharmacology support this approach. The "glutamatergic-monoaminergic interaction model" posits that glutamate pathways regulate monoamine release, suggesting bidirectional crosstalk [8]. Ketimipramine could thus exploit ketamine’s rapid plasticity induction while using imipramine’s sustained monoaminergic support to prolong antidepressant effects—addressing a key limitation of ketamine (transient efficacy).

Table 2: Theoretical Components of Ketimipramine

ComponentBiological TargetTheoretical Role in Ketimipramine
Imipramine-like moietySerotonin/Norepinephrine transportersSustain monoamine levels; stabilize mood long-term
Ketamine-like moietyNMDA receptors; opioid µ/sigma receptorsInitiate rapid synaptic plasticity; reduce depressive symptoms in <24h
Synergistic nodeBDNF/mTOR pathwaysAmplify neurotrophic signaling; enhance synaptogenesis

Research Significance: Addressing Treatment-Resistant Depression (TRD) and Synergistic Mechanisms

TRD affects ~30% of major depressive disorder patients, defined by failure to respond to ≥2 antidepressants [3] [10]. Ketimipramine’s rationale emerges from critical gaps in existing therapies:

  • Ketamine’s limitations: Despite 60–70% initial response rates in TRD, effects diminish within weeks, necessitating repeated dosing and raising dependency concerns [5] [7].
  • Imipramine’s inadequacy: Fails in 40–50% of TRD cases due to insufficient neuroplastic adaptation [8].

Preclinical evidence supports mechanistic synergy:

  • Glutamate-GABA balance: Ketamine normalizes excess glutamate in the prefrontal cortex, which imipramine maintains by stabilizing inhibitory GABA interneurons [4] [8].
  • Global Brain Connectivity (GBC): Ketamine acutely enhances GBC in prefrontal regions linked to emotional regulation. Combined with imipramine’s limbic system modulation, this could consolidate neural network resilience [4].
  • Inflammation-immune crosstalk: Both compounds independently suppress pro-inflammatory cytokines (e.g., IL-6), potentially amplifying anti-neuroinflammatory effects in TRD [8].

Clinical data indirectly validate this approach. Subcutaneous ketamine trials show 20% remission rates in TRD vs. 2% for placebo [10], while imipramine’s efficacy in melancholic depression provides a substrate for sustained recovery. Ketimipramine could thus bridge temporal and mechanistic gaps—offering rapid onset (ketamine-derived) and durable maintenance (imipramine-derived). This positions it as a novel candidate for the 10–20% of patients unresponsive to current therapies [1] [3].

Properties

CAS Number

796-29-2

Product Name

Ketimipramine

IUPAC Name

11-[3-(dimethylamino)propyl]-6H-benzo[b][1]benzazepin-5-one

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21/h3-6,8-11H,7,12-14H2,1-2H3

InChI Key

PXHIRIWYXDUSMR-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31

Synonyms

ketimipramine
ketipramine

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CC(=O)C3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.